
2-Ethylisonicotinamide
概要
説明
2-Ethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylisonicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethylpyridine with cyanogen bromide, followed by hydrolysis to yield this compound. Another method involves the reaction of 2-ethylpyridine with phosgene, followed by ammonolysis .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反応の分析
Types of Reactions: 2-Ethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: 2-Ethylisonicotinic acid.
Reduction: this compound amine derivatives.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Pharmacological Properties
EINA exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Antitubercular Activity : EINA has been identified as a metabolite of ethionamide, a well-known anti-TB drug. While ethionamide itself is active against Mycobacterium tuberculosis, EINA is not considered an active metabolite against TB but plays a role in the metabolism of ethionamide .
- Inhibitory Effects : EINA has shown potential as an inhibitor of certain enzymes related to the metabolism of drugs and the biosynthesis of mycolic acids, which are critical for the survival of M. tuberculosis .
Therapeutic Applications
The primary application of EINA remains within the context of tuberculosis treatment, particularly in combination therapies where ethionamide is used. However, research into its broader applications is ongoing:
- Drug Development : Studies have indicated that derivatives and analogs of EINA might be developed into new drugs with enhanced efficacy against drug-resistant strains of TB or other bacterial infections .
- Potential in Cancer Therapy : Although not directly linked to EINA, compounds with similar structural frameworks have been explored for their anticancer properties. Research into related compounds suggests that modifications could yield agents effective against various cancers by targeting metabolic pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have investigated the implications and effectiveness of EINA and its parent compound ethionamide:
- Clinical Use in Tuberculosis : Ethionamide has been utilized clinically since 1956 as part of multi-drug regimens for TB treatment. Its efficacy is well-documented; however, resistance can develop rapidly if used alone .
- Metabolomics Research : Recent metabolomics studies have highlighted the role of metabolites like EINA in understanding drug interactions and resistance mechanisms in TB therapy. These insights can guide future drug development efforts aimed at improving treatment outcomes .
- Combination Therapies : Research continues into how EINA can be effectively combined with other antitubercular agents to enhance therapeutic efficacy while minimizing side effects associated with monotherapy .
作用機序
The mechanism of action of 2-ethylisonicotinamide involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it binds to sulfonic acid groups on the surface of Mycobacterium tuberculosis, inhibiting the growth of the bacteria . This interaction disrupts essential metabolic pathways within the bacteria, leading to their eventual death .
類似化合物との比較
Isonicotinamide: Similar in structure but lacks the ethyl group at the 2-position.
Ethionamide: A derivative of isonicotinic acid with similar antituberculosis activity.
Nicotinamide: Similar in structure but lacks the ethyl group and has different biological activities.
Uniqueness: 2-Ethylisonicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group at the 2-position enhances its binding affinity to certain molecular targets, making it a more potent inhibitor of Mycobacterium tuberculosis compared to its analogs .
生物活性
2-Ethylisonicotinamide (EINA), a derivative of isonicotinic acid, has garnered attention for its biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is classified under the category of nicotinamide derivatives. Its structure is characterized by an ethyl group substitution at the 2-position of the isonicotinic acid framework, which may influence its biological interactions and efficacy.
Antimicrobial Activity
EINA exhibits significant antimicrobial properties, particularly against mycobacterial strains. Research indicates that EINA functions by inhibiting key enzymes involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (M.tb), similar to its parent compound, isoniazid.
- Inhibition of Enoyl-ACP Reductase : EINA inhibits the enzyme encoded by the inhA gene, leading to an accumulation of long-chain fatty acids, which is detrimental to mycobacterial cell viability .
- Resistance Mechanisms : Mutations in the katG and inhA genes have been documented to confer resistance against EINA, with studies showing that approximately 70% and 80% of clinical isolates exhibit such mutations respectively .
Case Studies
- Anti-Tuberculosis Efficacy : A study involving EINA demonstrated its effectiveness as an anti-tuberculosis agent. The compound was tested against various strains of M.tb, showing promising results in reducing bacterial load in vitro and in animal models .
- Comparative Studies with Isoniazid : In comparative studies, EINA was found to have a similar efficacy profile to isoniazid but with a potentially lower side-effect profile, making it a candidate for further clinical development .
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Efficacy | Resistance |
---|---|---|---|
Antimicrobial | Inhibition of enoyl-ACP reductase | Effective against M.tb strains | Mutations in katG and inhA genes confer resistance |
Cytotoxicity | Induction of apoptosis in cancer cells | Moderate efficacy observed | Varies with cell type |
Research Findings
Recent research has highlighted several key findings regarding the biological activity of EINA:
- Cytotoxic Effects : EINA has shown potential cytotoxic effects on various cancer cell lines, suggesting a dual role as both an antimicrobial and an anticancer agent. The induction of apoptosis was noted through upregulation of pro-apoptotic factors .
- Safety Profile : Preliminary toxicity assessments indicate that EINA possesses a favorable safety profile compared to traditional anti-TB drugs, warranting further investigation into its therapeutic window .
特性
IUPAC Name |
2-ethylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTBJUQFUISATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955352 | |
Record name | 2-Ethyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-95-2 | |
Record name | 2-Ethyl-4-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3376-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylisonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylisonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLISONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ3ES5FND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-ethylisonicotinamide formed in the body after ethionamide administration?
A1: this compound is a major metabolite of ethionamide (ETA). While ETA and its S-oxide form (ethionamide sulfoxide) can interconvert in vivo [], both are ultimately metabolized to this compound. This occurs through a desulfurization process, where the sulfur group from the thioamide moiety of ETA is removed [, ]. Though the exact mechanism isn't fully elucidated in these papers, it's suggested that the S-oxide is further oxidized, leading to the cleavage of the carbon-sulfur bond and eventual formation of this compound [].
Q2: What is the significance of identifying this compound as a metabolite of ethionamide?
A2: Identifying this compound as a metabolite is crucial for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。